molecular formula C8H15ClO B8343802 2-Ethyl-3-methyl-pentanoylchloride

2-Ethyl-3-methyl-pentanoylchloride

Cat. No.: B8343802
M. Wt: 162.66 g/mol
InChI Key: APPZOBDHIFQHIW-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-pentanoylchloride is an acyl chloride derivative characterized by a branched pentanoyl backbone substituted with ethyl and methyl groups at the 2- and 3-positions, respectively. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for forming esters, amides, and other carbonyl-containing compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethyl-3-methyl-pentanoylchloride with compounds sharing structural or functional similarities, based on the provided evidence.

Functional Group Reactivity

  • 2-Methyl-3-pentanone (CAS 565-69-5): This ketone lacks the electrophilic chloride group present in acyl chlorides. While ketones undergo nucleophilic additions (e.g., Grignard reactions), acyl chlorides exhibit significantly higher reactivity, enabling rapid nucleophilic acyl substitutions (e.g., esterifications, amidations) .
  • (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6): As an amino acid ester hydrochloride, this compound’s reactivity centers on its ester and amine groups. Unlike acyl chlorides, it is less reactive toward nucleophiles and more suited for peptide synthesis or chiral resolutions .

Molecular Weight and Physical Properties

Compound Name CAS Number Molecular Weight Functional Groups
2-Methyl-3-pentanone 565-69-5 114.19 g/mol Ketone
(R)-Ethyl 2-amino-3-phenylpropanoate HCl 63060-94-6 229.7 g/mol Ester, Amine hydrochloride
Ethyl 2-methylaminomethyl-3-P-tolyl-propionate HCl 72834-32-3 ~299.8 g/mol* Ester, Amine hydrochloride

Note: Molecular weight calculated from formula in .

Acyl chlorides like this compound typically have lower molecular weights compared to hydrochlorides or esters (e.g., ~163 g/mol for a hypothetical pentanoylchloride vs. 229.7 g/mol for the compound in ). Their volatility and low boiling points also distinguish them from bulkier, salt-containing derivatives .

Research Findings and Industrial Relevance

  • Thermal Stability : Acyl chlorides are prone to hydrolysis and require anhydrous conditions, unlike ketones or hydrochlorides, which are more stable .
  • In contrast, hydrochlorides like those in and are typically safer but may require controlled storage .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2-ethyl-3-methylpentanoyl chloride

InChI

InChI=1S/C8H15ClO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3

InChI Key

APPZOBDHIFQHIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(=O)Cl

Origin of Product

United States

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